Nsc 23766

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nsc 23766 involves multiple steps. The process typically starts with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling under specific reaction conditions. The key steps include:

Preparation of Quinoline Intermediate: This involves the reaction of 2-methylquinoline with appropriate reagents to introduce the amino groups at positions 4 and 6.

Preparation of Pyrimidine Intermediate: This involves the synthesis of 6-methyl-4-pyrimidinyl intermediate, which is then functionalized with the diethylamino group.

Coupling Reaction: The quinoline and pyrimidine intermediates are coupled using a suitable coupling agent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and implementing efficient purification techniques. Common methods include:

Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Nsc 23766 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Applications De Recherche Scientifique

Neuroscience Applications

- CREB Signaling Modulation : NSC 23766 has been shown to inhibit the phosphorylation of cAMP response element-binding protein (CREB) in neuronal cells. In studies involving rat cortical neurons, this compound was found to antagonize both synaptic and extrasynaptic NMDA receptor-mediated currents, leading to altered CREB signaling. This suggests potential therapeutic implications in conditions related to glutamate toxicity, such as stroke .

- Neuroprotection : The compound has been reported to convert pCREB shutoff induced by strong NMDA receptor activation into positive pCREB signaling. This mechanism may offer protective effects against neuronal damage during excitotoxic events .

Diabetes Research

This compound has demonstrated significant effects in diabetes models, particularly in non-obese diabetic (NOD) mice. Administration of this compound at a dosage of 2.5 mg/kg/day resulted in:

- Prevention of Spontaneous Diabetes : The compound markedly reduced blood glucose levels and suppressed Rac1 expression in pancreatic islet cells, indicating its potential utility in preventing Type 1 diabetes by mitigating oxidative stress and endoplasmic reticulum stress .

Inflammation and Immune Response

Research has highlighted the role of this compound in modulating inflammatory responses:

- Reactive Oxygen Species (ROS) Generation : In pancreatic islet β-cells, this compound treatment led to decreased cytokine-induced ROS generation and Nox2 activation. This suggests its potential as an anti-inflammatory agent that could protect against oxidative damage in various inflammatory diseases .

Cancer Research

- Cartilage Preservation : In studies focusing on cartilage endplate health, this compound treatment promoted the expression of collagen II and aggrecan while decreasing ADAMTS5 expression. These findings indicate its potential application in treating degenerative cartilage diseases .

- Cellular Proliferation : The inhibition of Rac1 by this compound has been linked to reduced proliferation rates in cancer cell lines, suggesting its potential as an anticancer therapeutic agent by targeting Rac1-dependent signaling pathways that promote tumor growth .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuronal CREB Signaling | This compound inhibits pCREB levels; modulates NMDA receptor activity | Potential treatment for neurodegenerative conditions |

| Diabetes Prevention | Reduced blood glucose levels in NOD mice; suppressed Rac1 activation | Possible therapeutic for Type 1 diabetes |

| Cartilage Health | Increased collagen II; decreased ADAMTS5 expression | Application in osteoarthritis and cartilage preservation |

| Inflammatory Response | Decreased ROS generation in β-cells | Anti-inflammatory applications across various diseases |

Mécanisme D'action

The mechanism of action of Nsc 23766 involves its interaction with specific molecular targets. The compound is known to:

Bind to DNA: Intercalates into the DNA structure, disrupting replication and transcription processes.

Inhibit Enzymes: Inhibits key enzymes involved in cellular metabolism and signaling pathways.

Induce Apoptosis: Triggers programmed cell death in cancer cells by activating apoptotic pathways

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: Another 4-aminoquinoline compound with anti-malarial properties.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.

Amodiaquine: A 4-aminoquinoline derivative with anti-malarial activity.

Uniqueness

Nsc 23766 is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .

Activité Biologique

NSC 23766 is a selective inhibitor of Rac1, a member of the Rho family of GTPases, which plays a critical role in various cellular processes, including cytoskeletal dynamics, cell migration, and signal transduction. This compound has garnered attention for its potential therapeutic applications across several biological contexts, particularly in cancer, inflammation, and neuroprotection. Below is a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound inhibits the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), specifically Tiam1 and Trio. This inhibition prevents Rac1 activation without affecting other closely related GTPases such as Cdc42 and RhoA. The IC50 value for this inhibition is approximately 50 μM, indicating a relatively potent effect on Rac1 signaling pathways .

Biological Effects

-

Cancer Inhibition

- Prostate and Mammary Carcinoma : this compound has been shown to reverse tumor cell phenotypes in prostate cancer cells and inhibit mammary carcinoma cell invasion in vitro. In vivo studies demonstrated that it can reduce tumor progression and metastasis in mouse models .

- Inflammation : Inhibition of Rac1 activity by this compound has been linked to reduced cytokine production in macrophages. Studies indicate that it significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α in both neonatal and adult macrophages .

-

Neuroprotection

- CREB Signaling : this compound influences cAMP response element-binding protein (CREB) signaling by antagonizing NMDA receptor-mediated currents. It has been observed to downregulate CREB phosphorylation at S133 under low NMDA stimulation but activates CREB signaling under high NMDA conditions, suggesting a dual role in neuronal health .

- Stroke Models : The compound potentially converts detrimental pCREB shutoff during strong NMDA receptor activation into beneficial signaling, which may help mitigate glutamate toxicity associated with stroke .

- Cartilage Repair

Case Studies

Research Findings Summary

- Rac1 Inhibition : this compound effectively inhibits Rac1-mediated cell functions across multiple studies, providing insights into its potential as an anti-cancer agent and an anti-inflammatory drug.

- Neuroprotective Properties : Its ability to modulate CREB signaling highlights its significance in neuroprotection, particularly in conditions involving excitotoxicity.

- Cartilage Repair Potential : The compound’s role in enhancing chondrocyte differentiation presents opportunities for therapeutic applications in osteoarthritis and other cartilage-related disorders.

Propriétés

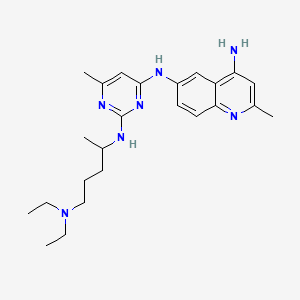

IUPAC Name |

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N7/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFBCZWQLILOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880021 | |

| Record name | NSC 23766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733767-34-5 | |

| Record name | NSC 23766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733767345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 23766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGM7SKV2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.